molecular formula C22H17BrN6O3 B2773964 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1170476-78-4

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2773964
CAS No.: 1170476-78-4
M. Wt: 493.321
InChI Key: ILQAEHWRLRLTEX-UHFFFAOYSA-N
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Description

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, an oxadiazole ring, an indene moiety, and a pyrrolo[3,4-d][1,2,3]triazole core. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.

Properties

IUPAC Name

3-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(2,3-dihydro-1H-inden-5-yl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN6O3/c23-15-7-4-13(5-8-15)20-24-17(32-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)16-9-6-12-2-1-3-14(12)10-16/h4-10,18-19H,1-3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQAEHWRLRLTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)CC5=NC(=NO5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide.

    Indene synthesis: The indene moiety can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.

    Pyrrolo[3,4-d][1,2,3]triazole formation: This step involves the cyclization of a suitable precursor, such as an azide, with an alkyne.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymes.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-3-(4-methoxyphenyl)urea: Shares the bromophenyl group but differs in the urea moiety.

    4-(4-bromophenyl)-3-ethyl-2-(ethylimino)-2,3-dihydro-1,3-thiazol-3-ium chloride: Contains the bromophenyl group but has a different core structure.

Uniqueness

1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its combination of multiple functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 1-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2,3-dihydro-1H-inden-5-yl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features multiple functional groups including a bromophenyl group , an oxadiazole ring , and a pyrrolo-triazole core . Its structure can be represented as follows:

C23H26BrN5O2\text{C}_{23}\text{H}_{26}\text{BrN}_{5}\text{O}_{2}

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may involve:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions can lead to significant changes in the activity and function of the target molecules. For instance, studies indicate that similar oxadiazole derivatives can bind effectively to estrogen receptors, influencing cancer cell proliferation .

Anticancer Activity

Research has demonstrated that derivatives of oxadiazoles exhibit promising anticancer properties. For example:

  • Cytotoxicity : The compound has been evaluated against various cancer cell lines. In studies involving breast cancer cell lines (MCF-7 and MDA-MB-453), certain derivatives showed significant cytotoxic effects through mechanisms such as apoptosis induction .
CompoundCell Line TestedIC50 (µM)Mechanism
4cMCF-710Apoptosis
4jMDA-MB-4538Apoptosis

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. Studies have shown that oxadiazole derivatives possess antibacterial properties against various pathogens. For instance:

  • Inhibition Zones : Compounds were tested using disk diffusion methods against Gram-positive and Gram-negative bacteria.
CompoundBacterial StrainInhibition Zone (mm)
4cE. coli15
4jS. aureus18

Study on Anticancer Activity

A notable study investigated the effects of oxadiazole derivatives on breast cancer cells. The results indicated that compounds with specific substitutions (like methoxy or methyl groups) exhibited enhanced cytotoxicity compared to others. The study utilized molecular docking techniques to predict binding affinities with estrogen receptors .

Study on Antimicrobial Activity

Another research focused on the antimicrobial properties of similar oxadiazole compounds against antibiotic-resistant strains. The study highlighted the effectiveness of these compounds in inhibiting the growth of resistant bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, considering its complex heterocyclic structure?

  • Methodological Answer : The synthesis of such polyheterocyclic systems typically involves multi-step protocols. For the oxadiazole moiety, cyclization of acylthiosemicarbazides using dehydrating agents (e.g., POCl₃) is common . The pyrrolo-triazole core may be constructed via Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by oxidation to form the dione . Key steps include:

  • Protection/deprotection strategies to manage reactive groups (e.g., bromophenyl).
  • Microwave-assisted synthesis to accelerate heterocycle formation, as demonstrated for similar triazole derivatives .
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent integration and coupling patterns. For example, the indenyl proton environment should show distinct multiplet splitting (~6.5–7.5 ppm) .
  • X-ray crystallography : Employ SHELXL for refinement . Collect high-resolution data (θ > 25°) to resolve torsional ambiguities in the fused pyrrolo-triazole system. ORTEP-3 can visualize thermal ellipsoids for bond-length validation .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the bromine signature .

Q. What strategies are effective for purifying this compound given its potential solubility challenges?

  • Methodological Answer :

  • Solvent screening : Test mixed-polarity systems (e.g., DCM/methanol) to improve crystallization. The bromophenyl group enhances hydrophobicity, favoring solubility in chlorinated solvents .
  • Recrystallization : Use slow evaporation from acetone/water for high-purity crystals suitable for XRD .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) can resolve polar byproducts .

Advanced Research Questions

Q. How can computational methods like DFT be utilized to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO). The oxadiazole ring’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
  • Solvatochromic analysis : Use TD-DFT to simulate UV-Vis spectra in solvents of varying polarity, correlating with experimental λmax shifts .
  • Reactivity prediction : Identify reactive sites via Fukui indices; the triazole-dione moiety is prone to nucleophilic attack at the carbonyl groups .

Q. What approaches are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Compare substituent effects using analogs (e.g., replacing bromophenyl with methoxyphenyl) to isolate contributions to bioactivity .
  • Docking studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., microbial enzymes). The indenyl group may sterically hinder binding compared to smaller substituents .
  • Data normalization : Account for assay variability (e.g., MIC values in antimicrobial tests) by cross-referencing with positive controls (e.g., ciprofloxacin) .

Q. How can reaction path search algorithms optimize the synthesis of similar triazole-oxadiazole hybrids?

  • Methodological Answer :

  • Quantum-chemical path searching : Use GRRM or AFIR methods to identify low-energy pathways for cyclization steps. For example, oxadiazole formation may proceed via a nitrile oxide intermediate .
  • High-throughput experimentation : Screen catalysts (e.g., CuI for click chemistry) and temperatures using robotic platforms to maximize yield .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst loading) for triazole ring closure .

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